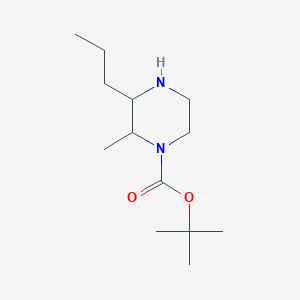![molecular formula C12H8N4O B3075780 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-93-9](/img/structure/B3075780.png)
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Descripción general
Descripción
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyridine substituent
Mecanismo De Acción
Target of Action
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase, and is essential for DNA replication and cell division .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates necessary for cell cycle progression. As a result, cells are arrested in the G1 phase, leading to a halt in cell proliferation .
Biochemical Pathways
By inhibiting CDK2, this compound affects several biochemical pathways:
- Apoptosis Induction : The compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins .
- DNA Damage Response : The inhibition of CDK2 can enhance the sensitivity of cells to DNA-damaging agents, making it a potential candidate for combination therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of CDK2 leads to reduced phosphorylation of key proteins involved in cell cycle progression. This results in cell cycle arrest and apoptosis in cancer cells. At the cellular level, the compound effectively reduces cell proliferation and induces cell death, making it a promising anticancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. For instance:
- Biomolecules : The presence of proteins and other biomolecules can affect its binding affinity and overall efficacy .
Overall, understanding these factors is crucial for optimizing the compound’s therapeutic potential.
: Source
Análisis Bioquímico
Biochemical Properties
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has been found to interact with various enzymes and proteins. For instance, derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been synthesized as novel CDK2 inhibitors . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound has also been shown to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is a key enzyme involved in cell cycle progression . This compound has also been shown to form essential hydrogen bonds with Leu83, a key residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
Related compounds such as pyrazolo[3,4-b]pyridines have been found to exhibit excellent thermal stability .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions as antimetabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of 5-aminopyrazole with various 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This method provides a straightforward approach to constructing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the cyclocondensation reaction and the availability of starting materials are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a scaffold in drug design, particularly for targeting adenosine receptors.
Pyrazolopyrimidine: A broader class of compounds that includes various derivatives with diverse pharmacological properties.
Uniqueness
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde stands out due to its unique combination of a pyridine ring and a pyrazolo[1,5-a]pyrimidine core, which imparts distinct photophysical and biological properties. Its ability to act as a fluorescent probe and its potential as an anticancer agent highlight its versatility and significance in scientific research.
Propiedades
IUPAC Name |
3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-5-14-12-11(6-15-16(12)7-9)10-1-3-13-4-2-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHVOWIVNFGKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3N=CC(=CN3N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195246 | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-93-9 | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)
